

molecular weight of 4,7-dibromo-1H-indole

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Compound of Interest

Compound Name: 4,7-dibromo-1H-indole

Cat. No.: B177925

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An In-depth Technical Guide to the Physicochemical and Application Properties of 4,7-dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4,7-dibromo-1H-indole**, a pivotal halogenated indole derivative. Moving beyond a simple data presentation, this document elucidates the causality behind its characterization, the logic of its synthetic applications, and the self-validating nature of its analytical protocols. As a Senior Application Scientist, the aim is to deliver not just data, but actionable, field-proven insights into the utility of this compound in modern research and development.

Core Molecular Attributes

4,7-dibromo-1H-indole is a significant heterocyclic building block in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring two bromine atoms on the benzene portion of the indole ring, provides unique electronic properties and synthetically versatile handles for creating more complex molecules.^{[2][3]} The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity, which begins with its molecular formula and the corresponding molecular weight.

The molecular formula of this compound is $C_8H_5Br_2N$, and its molecular weight is 274.94 g/mol.^{[1][2][4]} These fundamental values are the bedrock upon which all stoichiometric calculations, analytical interpretations, and experimental designs are based.

Physicochemical Data Summary

For ease of reference, the core quantitative data for **4,7-dibromo-1H-indole** are summarized below. These values are critical for experimental planning, including solvent selection, reaction temperature, and safety protocols.

Property	Value	Source
CAS Number	126811-31-2	[4]
Molecular Formula	C ₈ H ₅ Br ₂ N	[2][4]
Molecular Weight	274.94 g/mol	[1][4]
Appearance	Solid	
Boiling Point	368.956°C at 760 mmHg	[2]
Density	2.048 g/cm ³	[2]
Storage	Sealed in dry, room temperature	[4]

The Self-Validating System: Experimental Confirmation of Molecular Weight and Structure

Trust in a chemical reagent is paramount. The identity and purity of **4,7-dibromo-1H-indole** are not merely accepted from a label; they are confirmed through a suite of analytical techniques that form a self-validating system. Each method provides a piece of the puzzle, and together they authoritatively confirm the structure and, by extension, the molecular weight.

Mass Spectrometry (MS): Direct Molecular Weight Determination

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For **4,7-dibromo-1H-indole**, the presence of two bromine atoms creates a distinctive isotopic pattern, providing irrefutable evidence of its composition. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and

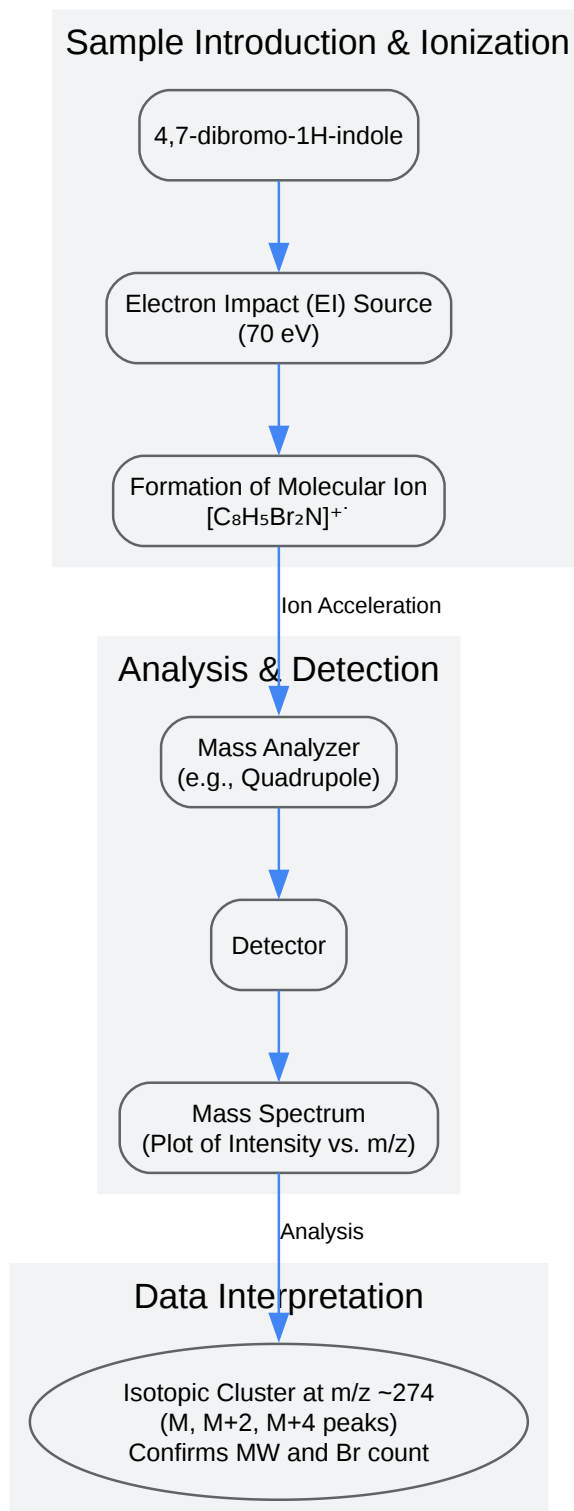
^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic triplet peak pattern in the mass spectrum:

- (M)+ peak (containing two ^{79}Br atoms)
- (M+2)+ peak (containing one ^{79}Br and one ^{81}Br atom)
- (M+4)+ peak (containing two ^{81}Br atoms) The relative intensities of these peaks will be approximately 1:2:1, a unique signature for a dibrominated compound.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

- Sample Preparation: A minute quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the molecule to form a molecular ion (M^+).
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: A detector records the abundance of ions at each m/z value.
- Data Interpretation: The spectrum is analyzed to identify the molecular ion peak cluster around m/z = 274, confirming the molecular weight and the dibrominated nature of the compound.

Mass Spectrometry Workflow for Structure Validation

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Caption: Workflow for MS-based molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

While MS confirms the molecular weight, NMR spectroscopy validates the specific arrangement of atoms (the constitution). ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.^[5]

Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube.^[5]
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Interpretation:**
 - ^1H NMR: The spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the indole ring. The integration (area under each peak) will correspond to the number of protons, and the splitting patterns (multiplicity) will reveal adjacent proton relationships.
 - ^{13}C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, attached to bromine).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For **4,7-dibromo-1H-indole**, the key absorption band to observe is the N-H stretch of the indole ring, which provides further confirmation of the compound's identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

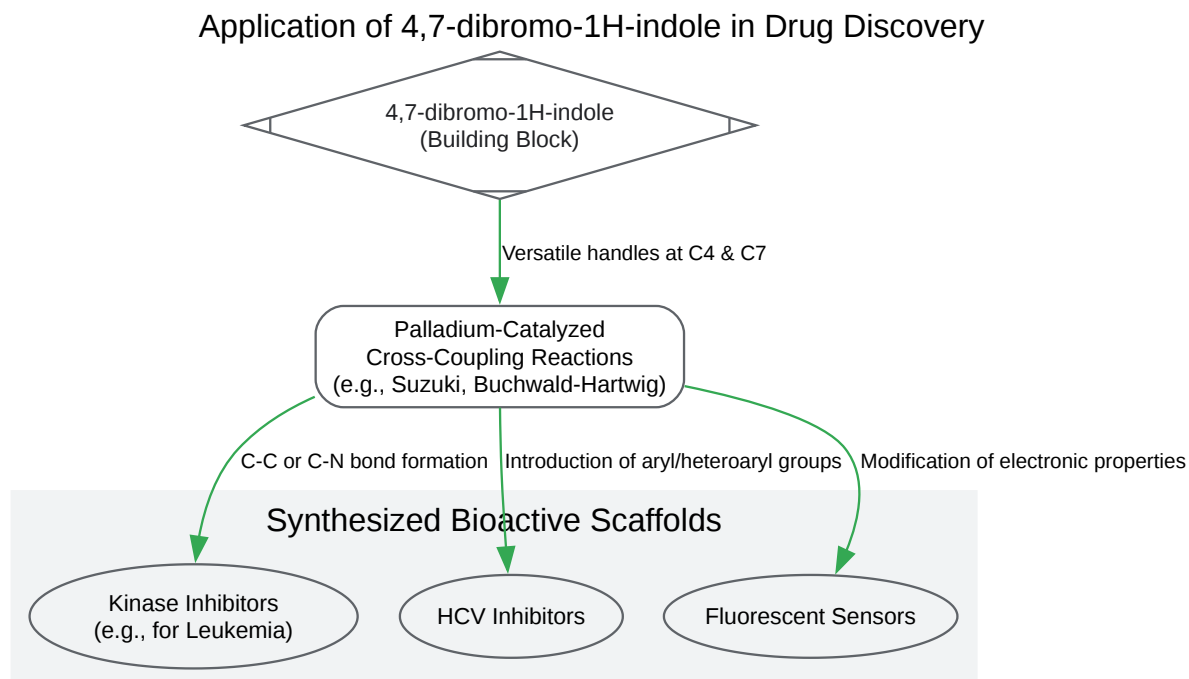
- **Sample Preparation:** A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded, typically over the range of 4000-400 cm^{-1} .
- **Data Interpretation:** The spectrum should display a characteristic absorption peak for the N-H stretch, typically in the region of 3400-3300 cm^{-1} , confirming the presence of the indole secondary amine.

Role in Synthesis and Drug Discovery

The true value of **4,7-dibromo-1H-indole** lies in its application as a versatile synthetic intermediate. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.^[6] The bromine atoms at the 4- and 7-positions serve as strategic anchor points for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.^{[7][8]}

This compound is a key precursor for the synthesis of:

- **Kinase Inhibitors:** It is used to synthesize carbazole carboxamide-based inhibitors targeting Bruton's tyrosine kinase (BTK), which are investigated for the treatment of lymphatic leukemia.^[2]
- **Antiviral Agents:** It serves as a building block for developing inhibitors of the Hepatitis C virus.^[2]
- **Chemosensors:** The unique electronic properties of its derivatives have been harnessed to create fluorescent chemosensors for detecting ions like iodide.^[2]



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Caption: Role of **4,7-dibromo-1H-indole** as a synthetic precursor.

Safety and Handling

As with any chemical reagent, proper handling of **4,7-dibromo-1H-indole** is essential for laboratory safety. Based on available safety data, the compound is classified as an irritant and may cause allergic skin reactions.

- Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
- Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.^{[9][10]}

- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Conclusion

4,7-dibromo-1H-indole is a well-characterized and highly valuable compound in the fields of organic synthesis and medicinal chemistry. Its molecular weight of 274.94 g/mol is not just a theoretical value but is rigorously confirmed through a system of complementary analytical techniques including mass spectrometry, NMR, and IR spectroscopy. The strategic placement of two bromine atoms provides chemists with powerful tools to construct complex molecular architectures, leading to the development of novel kinase inhibitors, antiviral agents, and advanced materials. Adherence to established safety protocols ensures its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [molecular weight of 4,7-dibromo-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177925#molecular-weight-of-4-7-dibromo-1h-indole>]

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